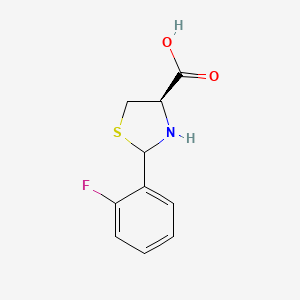

(R)-2-(2-Fluorophenyl)thiazolidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-2-(2-Fluorophenyl)thiazolidine-4-carboxylic acid, also known as FTZ, is a thiazolidine derivative that has shown potential in various scientific research applications. Its unique chemical structure and properties make it a valuable compound in the field of medicinal chemistry and drug discovery.

Aplicaciones Científicas De Investigación

Prodrug of L-cysteine

- Protection Against Hepatotoxicity: (R)-2-(2-Fluorophenyl)thiazolidine-4-carboxylic acid and its derivatives have been evaluated for their protective effect against hepatotoxic deaths produced in mice by doses of acetaminophen. These compounds are considered prodrugs of L-cysteine, releasing this amino acid in vivo through nonenzymatic ring opening, followed by solvolysis (Nagasawa et al., 1984).

Molecular Structure Analysis

- Population Analysis: The structure of (R)-thiazolidine-4-carboxylic acid has been refined at different temperatures, and a population analysis was carried out to refine the population of electrons in the molecule (Kamo et al., 1979).

Solid-Phase Synthesis

- Synthesis of Small Organic Molecules: The compound is used in solid-phase synthesis of small organic molecules based on the thiazolidine scaffold. This includes the transformation into N-acyl derivatives and evaluation of conditions for N-acylation and S-oxidation (Patek et al., 1995).

Geriatric Medicine

- Antioxidant and Revitalizing Effects: Thiazolidine-4-carboxylic acid, a cyclic sulfur amino acid, has shown revitalizing effects on age-related biochemical variables of blood and tissues in human subjects. It has also demonstrated anti-toxic effects, particularly on the liver, suggesting its potential value in geriatric medicine (Weber et al., 1982).

Antihypertensive Properties

- Inhibitor of Angiotensin I-Converting Enzyme: Derivatives of (R)-thiazolidine-4-carboxylic acid have been analyzed as antihypertensive agents that inhibit the angiotensin I-converting enzyme. Methods for their determination in biological samples like urine have been developed (Suzuki et al., 1984).

Antioxidative Properties

- Protection Against Oxidative Stress: New derivatives of thiazolidine-4(R)-carboxylic acid have been synthesized and shown to exhibit antioxidative properties, such as scavenging reactive free radicals and protecting against acetaminophen-induced liver damage by replenishing sulfhydryl levels (Yan et al., 2006).

Propiedades

IUPAC Name |

(4R)-2-(2-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2S/c11-7-4-2-1-3-6(7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14)/t8-,9?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKPPDQTYRFBAP-IENPIDJESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=CC=C2F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(S1)C2=CC=CC=C2F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-6-benzyl-4-(3-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2440252.png)

![4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 4-chlorobenzenecarboxylate](/img/structure/B2440260.png)

![4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzaldehyde](/img/structure/B2440265.png)

![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2440272.png)